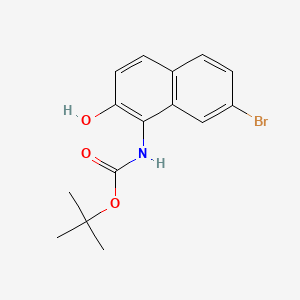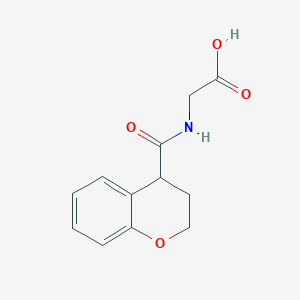
(Chromane-4-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chromane-4-carbonyl)glycine is a compound that combines the structural features of chromane and glycine. Chromane, also known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring. Glycine is the simplest amino acid with a single hydrogen atom as its side chain. The combination of these two structures results in a compound with potential biological and chemical significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Chromane-4-carbonyl)glycine typically involves the condensation of chromane-4-carboxylic acid with glycine. One common method is the use of peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the carboxyl group of chromane-4-carboxylic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Chromane-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The chromane moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the chromane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated chromane derivatives.
Applications De Recherche Scientifique
(Chromane-4-carbonyl)glycine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (Chromane-4-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The chromane moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the glycine moiety can interact with neurotransmitter receptors, influencing neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromone derivatives: Compounds with a similar chromane structure but with a double bond between C-2 and C-3.
Flavanones: Compounds with a similar chromane structure but with a hydroxyl group at C-3.
Isoflavones: Compounds with a similar chromane structure but with a different substitution pattern on the benzene ring.
Uniqueness
(Chromane-4-carbonyl)glycine is unique due to the presence of both the chromane and glycine moieties, which confer distinct chemical and biological properties. The combination of these two structures allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H13NO4 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-chromene-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C12H13NO4/c14-11(15)7-13-12(16)9-5-6-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
Clé InChI |
RUFLOFAOERHHQL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC=CC=C2C1C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


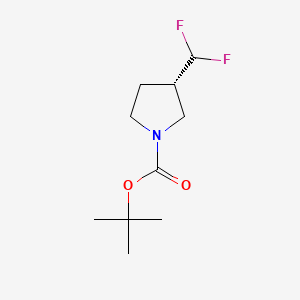
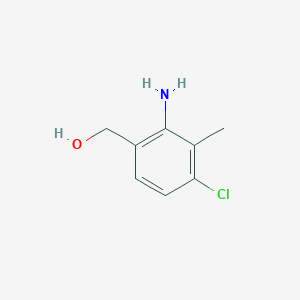


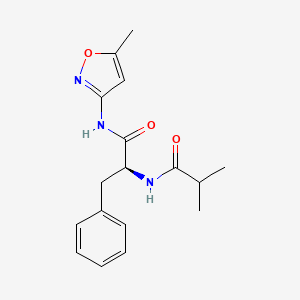
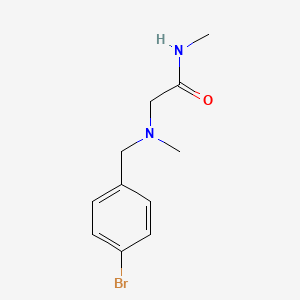

![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)

![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
